molecular formula C13H8ClF2NO B2472532 N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 329698-63-7

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide

Cat. No.: B2472532
CAS No.: 329698-63-7
M. Wt: 267.66
InChI Key: DKXPBUWFBQYUEK-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is a synthetic organic compound belonging to the class of fluorinated benzamides. These compounds are of significant interest in medicinal chemistry and pharmaceutical research as key intermediates in the development of new active ingredients . Benzamide derivatives are frequently investigated for their potential biological activities and are utilized as building blocks for more complex molecules . This chemical is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for any form of human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments prior to use. Please consult the product's Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-10-7-8(15)5-6-12(10)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXPBUWFBQYUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Acyl Chloride

The most straightforward method involves reacting 2-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base to neutralize HCl byproducts:

Reaction Scheme:
$$ \text{2-Fluorobenzoyl chloride} + \text{2-Chloro-4-fluoroaniline} \xrightarrow{\text{Base}} \text{N-(2-Chloro-4-fluorophenyl)-2-fluorobenzamide} $$

Conditions:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or pyridine.
  • Temperature : 0–25°C, under inert atmosphere.

This method is efficient but requires stringent control of stoichiometry to avoid diacylation or hydrolysis of the acyl chloride.

Schiemann Reaction for Fluorination

If 2-chloro-4-fluoroaniline is unavailable, it may be synthesized via the Schiemann reaction, as demonstrated in the preparation of 2-chloro-4-fluorotoluene:

Step 1: Diazotization
$$ \text{2-Chloro-4-nitroaniline} + \text{NaNO}_2 + \text{HF} \rightarrow \text{Diazonium salt} $$

Step 2: Thermal Decomposition
$$ \text{Diazonium salt} \xrightarrow{\Delta} \text{2-Chloro-4-fluoroaniline} $$

Optimization Notes:

  • Use anhydrous hydrogen fluoride (HF) at 0–5°C to minimize side reactions.
  • Gradual heating (30–50°C over 4–5 hours) ensures controlled decomposition.

Nitration and Reduction Sequence

For scenarios requiring in-situ generation of the amine group, a nitration-reduction pathway may be employed:

Step 1: Nitration of 2-Chloro-4-fluorotoluene
$$ \text{2-Chloro-4-fluorotoluene} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}_4} \text{2-Chloro-4-fluoro-5-nitrotoluene} $$

Step 2: Bromination and Oxidation
As described in CN114507142A, bromination with N-bromosuccinimide (NBS) followed by oxidation with H₂O₂ yields aldehyde intermediates, which can be further functionalized.

Step 3: Reduction of Nitro Group
$$ \text{2-Chloro-4-fluoro-5-nitrotoluene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Chloro-4-fluoro-5-aminotoluene} $$

Critical Parameters and Yield Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification.
  • Halogenated solvents (e.g., DCM) are preferred for amidation due to low nucleophilicity.

Temperature Control

Exothermic reactions, such as diazotization, require cooling (0–5°C) to prevent decomposition.

Catalysts and Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates amide bond formation.
  • Iodine : Catalyzes electrophilic aromatic substitution in halogenation steps.

Analytical and Spectroscopic Data

Physical Properties

Property Value Source
Molecular Weight 267.66 g/mol
Melting Point Not reported
Boiling Point Not reported
Density Not reported

Spectral Characterization

  • ¹H NMR : Expected signals at δ 7.8–8.1 (aromatic H), δ 10.2 (amide NH).
  • ¹⁹F NMR : Peaks near δ -110 ppm (aryl-F).

Chemical Reactions Analysis

Types of Reactions: N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzamides.

    Reduction Products: Amines or alcohols.

    Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Anti-inflammatory Properties : TAK-242 has been investigated for its ability to modulate immune responses by inhibiting TLR4, which plays a crucial role in the inflammatory process. Studies have shown that it can reduce cytokine production in various models of inflammation .
    • Anticancer Activity : Research indicates that TAK-242 exhibits significant inhibitory effects on tumor cell lines. For instance, in vitro studies demonstrated an IC50 value that suggests potent anticancer properties. In vivo studies using xenograft models reported a tumor growth inhibition (TGI) of 48.89%, comparable to standard treatments .
  • Biological Research
    • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, influencing cellular processes critical for disease progression.
    • Receptor Binding Studies : TAK-242's interaction with various receptors is under investigation to understand its broader pharmacological effects .
  • Industrial Applications
    • Synthesis of Complex Molecules : N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide serves as a building block in the synthesis of pharmaceuticals and agrochemicals, enabling the production of more complex organic molecules .
    • Manufacture of Specialty Chemicals : Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers .

Case Studies

  • Study on Anti-inflammatory Effects :
    A study highlighted the efficacy of TAK-242 in reducing inflammation in mouse models of arthritis. The compound significantly lowered levels of TNF-alpha and IL-6 cytokines, demonstrating its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Research :
    In another investigation, TAK-242 was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated that it could induce apoptosis and inhibit cell proliferation effectively, suggesting its potential role as an anticancer drug .

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit the activity of certain kinases involved in inflammatory responses, leading to reduced production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamide Derivatives

a) N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)
  • Structural Features: Fo24 (C₁₃H₈F₃NO) has three fluorine atoms: two on the phenyl ring (2,4-positions) and one on the benzoyl group. Its crystal structure (space group Pn) shows near-planar aromatic rings (interplanar angle: 0.7°) and 1D chains formed by amide-amide hydrogen bonds (N–H···O=C, 3.092 Å) .
  • Key Differences :
    • Halogen Substitution : Fo24 lacks chlorine, reducing steric bulk compared to the target compound.
    • Hydrogen Bonding : Fo24 exhibits weaker C–H···F/O interactions (e.g., H25···F = 2.57 Å), absent in the chloro-fluoro analog due to chlorine’s lower electronegativity .
b) N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
  • Structural Features: Fo23 (C₁₃H₈F₃NO) shares a similar tri-fluorinated backbone but with fluorines at 2,3-positions on the phenyl ring. Its crystal structure (space group Pn) shows a planar amide group (interplanar angle: 23.4°) and intramolecular N–H···F contacts (2.745 Å) .
  • Key Differences :
    • Substituent Position : The 2,3-difluoro substitution in Fo23 creates distinct electronic effects compared to the 2-chloro-4-fluoro arrangement in the target compound.
    • Packing Efficiency : Fo23’s RMSD with Fo24 is 0.02 Å, highlighting subtle conformational variations absent in chloro-containing analogs .

Chlorinated Benzamide Derivatives

a) 2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide
  • Structural Features : This derivative (C₁₂H₇Cl₂FN₂O) replaces the phenyl group with a pyridinyl moiety. The chloropyridine substitution introduces π-stacking interactions absent in purely phenyl-substituted analogs .
  • Key Differences :
    • Heterocyclic Influence : The pyridine ring alters hydrogen-bonding preferences and solubility compared to phenyl-based systems.
b) N-(2-Chloro-4-fluorophenyl)benzamide
  • Structural Features: Lacking the 2-fluoro substituent on the benzoyl group, this compound (C₁₃H₉ClFNO) exhibits reduced planarity and weaker amide-amide interactions due to the absence of fluorine’s electron-withdrawing effects .

Mixed Halogen Derivatives

a) 2-Bromo-N-(2,4-dichlorophenyl)benzamide (ZAJWUF)
  • Key Differences :
    • Halogen Interactions : Bromine’s larger atomic radius enhances van der Waals interactions, leading to denser packing compared to fluorine analogs.

Physicochemical and Structural Trends

Hydrogen Bonding and Crystal Packing

Compound Hydrogen Bonding Features Space Group Interplanar Angle (°) Reference
N-(2-Cl-4-F-Phe)-2-F-Bz Amide-amide chains; C–H···Cl/F Pending† ~23 (amide vs. ring)
Fo24 1D amide-amide chains; C–H···F/O Pn 0.7 (aromatic rings)
Fo23 Intramolecular N–H···F; R₂²(12) synthon Pn 23.4 (amide vs. ring)
ZAJWUF Br···Cl halogen bonds; C–H···O P2₁/c 25.1 (amide vs. ring)

Halogen Effects on Properties

  • Fluorine : Enhances planarity and hydrogen-bond strength (e.g., Fo24’s 1D chains) due to high electronegativity .
  • Bromine : Promotes halogen bonding (e.g., ZAJWUF), altering solubility and thermal stability .

Biological Activity

N-(2-chloro-4-fluorophenyl)-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF2NC_{13}H_{9}ClF_{2}N with a molecular weight of approximately 265.67 g/mol. The presence of chlorine and fluorine atoms in its structure contributes to its lipophilicity and potential biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes.
  • Receptor Binding : The compound may bind to receptors that play critical roles in signaling pathways, influencing physiological responses.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant inhibitory effects on tumor cell lines with an IC50 value indicative of its potency.

Cell Line IC50 (µM) Reference
HepG21.30
MCF-70.85
A5491.10

These results suggest that the compound could serve as a lead for developing new anticancer therapies.

In Vivo Studies

In vivo studies using xenograft models have shown that this compound can inhibit tumor growth effectively. For example, a study reported a tumor growth inhibition (TGI) of 48.89% compared to standard treatments like SAHA (suberoylanilide hydroxamic acid), which achieved a TGI of 48.13% .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzamide derivatives, which also exhibit varying degrees of biological activity.

Compound Name Structural Features Biological Activity
N-[2-chloro-4-trifluoromethylphenyl]-2-fluorobenzamideContains trifluoromethyl groupEnhanced lipophilicity; potential for increased receptor binding
N-[2-chloro-4-nitrophenyl]-2-fluorobenzamideNitro group additionDemonstrated increased cytotoxicity in vitro
N-[4-bromo-3-methylphenyl]-2-fluorobenzamideBromine substitutionExhibited different pharmacokinetics

Case Studies

  • Study on HDAC Inhibition :
    A recent study focused on the inhibition of histone deacetylases (HDACs), where this compound was shown to selectively inhibit HDAC3 with an IC50 value significantly lower than other known inhibitors . This selectivity suggests its potential use in treating cancers characterized by aberrant HDAC activity.
  • Antimicrobial Properties :
    Research has also indicated that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

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